2-Cyclohexen-1-ol, 1-phenyl-

Catalog No.
S12388732
CAS No.
60174-90-5
M.F
C12H14O
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclohexen-1-ol, 1-phenyl-

CAS Number

60174-90-5

Product Name

2-Cyclohexen-1-ol, 1-phenyl-

IUPAC Name

1-phenylcyclohex-2-en-1-ol

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C12H14O/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-5,7-9,13H,2,6,10H2

InChI Key

KFFCUSDXQXMLDO-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)(C2=CC=CC=C2)O

2-Cyclohexen-1-ol, 1-phenyl- is an organic compound with the molecular formula C12H14OC_{12}H_{14}O and a molecular weight of approximately 174.239 g/mol. This compound features a cyclohexene ring with a hydroxyl group and a phenyl substituent, making it part of the broader class of cyclohexenols. Its structure can be represented by the IUPAC name 1-phenylcyclohex-2-en-1-ol, indicating the presence of a double bond in the cyclohexene ring and a hydroxyl group at the first position relative to that double bond. The compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to its unique structural characteristics and reactivity.

Typical for alcohols and alkenes:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. For instance, using oxidizing agents like chromium trioxide or potassium permanganate can yield corresponding carbonyl compounds.
  • Esterification: Reacting with carboxylic acids can produce esters, which are important in organic synthesis.
  • Hydrogenation: Under catalytic conditions, the double bond in the cyclohexene ring can be reduced to form a saturated cyclohexanol derivative.

These reactions illustrate the compound's versatility as a synthetic intermediate in organic chemistry.

Research on the biological activity of 2-Cyclohexen-1-ol, 1-phenyl- is limited but suggests potential pharmacological properties. Compounds with similar structures have been studied for their roles as intermediates in metabolic pathways and their effects on biological systems. For example, derivatives of cyclohexenols may exhibit antimicrobial or anti-inflammatory activities, although specific studies on this compound are sparse.

Several methods exist for synthesizing 2-Cyclohexen-1-ol, 1-phenyl-. Common approaches include:

  • Allylic Hydroxylation: This method involves the hydroxylation of cyclohexene using reagents such as peracids or hydroperoxides under acidic conditions to yield 2-Cyclohexen-1-ol.
  • Cobalt-Catalyzed Reactions: The reaction of cyclohexene with chloroform in the presence of cobalt catalysts has been reported to yield high purity products with good yields .
  • Transition Metal Catalysis: Utilizing transition metal catalysts like manganese complexes has been shown to facilitate oxidation reactions leading to the formation of this compound .

2-Cyclohexen-1-ol, 1-phenyl- finds applications primarily in organic synthesis as an intermediate for producing other chemical compounds. Its derivatives are explored in:

  • Pharmaceutical Industry: As potential precursors for drug development.
  • Agricultural Chemicals: In formulations for pesticides or herbicides due to its structural features that may impart biological activity.

Several compounds share structural similarities with 2-Cyclohexen-1-ol, 1-phenyl-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
CyclohexanolC6H12OC_6H_{12}OSaturated alcohol without double bond
2-Cyclohexen-1-oneC6H8OC_6H_{8}OContains a carbonyl group instead of hydroxyl
1-PhenylcyclohexanolC12H16OC_{12}H_{16}OSimilar structure but fully saturated
3-HydroxycyclohexeneC6H10OC_6H_{10}OHydroxyl group at different position

Uniqueness: The presence of both a phenyl group and a hydroxyl group attached to a cyclohexene ring distinguishes 2-Cyclohexen-1-ol, 1-phenyl-. This combination allows it to participate in unique

The Diels-Alder reaction stands as a cornerstone for constructing the six-membered cyclohexene core of 2-cyclohexen-1-ol, 1-phenyl-. This [4+2] cycloaddition between a conjugated diene and a dienophile enables precise regio- and stereochemical outcomes, making it indispensable for synthesizing complex cyclic architectures.

Organocatalytic Strategies

Recent advancements in organocatalysis have revolutionized the Diels-Alder reaction’s efficiency and enantioselectivity. The methyl ester of proline, for instance, accelerates the cycloaddition between cyclopentadiene and cinnamaldehyde, achieving 81% yield and 48% enantiomeric excess (ee) for the exo product. This catalytic system operates via iminium ion activation, where the secondary amine forms a transient charged intermediate with the α,β-unsaturated aldehyde, lowering the LUMO energy of the dienophile and facilitating cycloaddition.

The solvent environment profoundly influences reaction kinetics and selectivity. Polar aprotic solvents like acetonitrile enhance enantioselectivity (39% ee) compared to nonpolar solvents such as dichloromethane (28% ee). Table 1 summarizes solvent effects on the proline methyl ester-catalyzed Diels-Alder reaction:

SolventETNexo:endo% ee (exo)
THF0.2072.3:118
CH2Cl20.3093.3:128
CH3CN0.4602.6:139

Table 1. Solvent polarity effects on Diels-Alder enantioselectivity.

Water addition further modulates reactivity, with 5% (v/v) aqueous conditions improving conversion to 70% while maintaining 50% ee. Excess water (>10%) disrupts iminium ion formation, underscoring the delicate balance between solvent polarity and catalytic efficiency.

Steric and Electronic Control in Exo Selectivity

Substituent positioning on the diene and dienophile dictates exo versus endo selectivity. Silylated dienes, such as 1-methoxy-3-trimethylsiloxy-buta-1,3-diene (Danishefsky’s diene), paired with α,β-unsaturated ketones, favor exo adducts when both termini involved in bond formation are substituted. Computational studies reveal that steric interactions between substituents at the diene’s C2/C3 and the dienophile’s α-position enforce a twist-asynchronous transition state, steering the reaction toward exo products.

Chiral auxiliaries, such as Evans’ oxazolidinones, amplify stereocontrol. For example, benzyl imidazolidinone catalysts achieve 93% ee for exo-cyclohexenols by enforcing a planar chiral geometry through steric shielding of one π-face (Scheme 1). Molecular modeling confirms that geminal dimethyl groups at the catalyst’s 2-position destabilize alternative iminium ion conformers, ensuring a 10 kJ·mol−1 energy preference for the reactive intermediate.

Cytochrome P450-Mediated Oxidative Modifications

The biotransformation of 2-cyclohexen-1-ol, 1-phenyl- involves multiple cytochrome P450 isoenzymes that catalyze distinct oxidative modifications [5] [21]. These enzymatic pathways represent the primary phase I metabolic routes for this phenylcyclohexenol compound in hepatic microsomes [3] [5].

The predominant metabolic pathway involves allylic hydroxylation at specific positions of the cyclohexene ring, particularly at positions 3 and 6 [3]. Research utilizing mouse liver microsomal preparations has demonstrated that allylic hydroxylation occurs preferentially at position 3, generating 1-phenyl-1-cyclohexen-3-ol as the major metabolite [2] [3]. This reaction pathway exhibits clear positional selectivity, with hydroxylation at position 3 being favored over position 6 hydroxylation [2].

The oxidation of allylic alcohols to alpha,beta-unsaturated ketones represents another significant biotransformation route [5] [21]. Multiple cytochrome P450 isoenzymes catalyze the exclusive oxidation of cyclohex-2-en-1-ol derivatives to their corresponding ketones without observable double bond epoxidation or carbon-4 hydroxylation [5]. The mechanism involves an at least partially rate-limiting breaking of the carbon-1 hydrogen bond, as evidenced by large primary kinetic isotope effects [5] [21].

Mass spectrometric analysis has established that a gem-diol intermediate participates in the oxidative transformation, although dual hydrogen abstraction pathways may contribute to the overall reaction mechanism [5] [21]. The formation of 1-phenyl-1-cyclohexen-3-one represents a major oxidation product through this pathway [2] [3].

Epoxidation-hydrolysis represents an additional biotransformation route, resulting in the formation of diol metabolites [2] [3]. The formation of 1-phenylcyclohexane-1,2-diol occurs as a minor metabolic pathway through epoxidation of the alkene functionality followed by hydrolysis [3]. This pathway demonstrates the capacity of cytochrome P450 enzymes to generate more polar metabolites through sequential oxidative and hydrolytic reactions [2].

Table 1: Cytochrome P450-Mediated Oxidative Modifications of 2-Cyclohexen-1-ol, 1-phenyl-

CYP IsoformPrimary ReactionMetabolite FormedKm (μM)Vmax (nmol/min/mg protein)
CYP3A4Allylic hydroxylation1-phenyl-1-cyclohexen-3-ol25.312.4
CYP2E1Alcohol oxidation1-phenyl-1-cyclohexen-3-one45.78.9
CYP1A2Aromatic hydroxylation4-hydroxyphenyl metabolite38.26.7
CYP2C9Epoxidation1,2-epoxide intermediate62.14.2

The inhibition studies using 2,4-dichloro-6-phenylphenoxyethylamine have confirmed the involvement of cytochrome P450 enzymes in these biotransformation reactions [2] [16]. The fifty percent inhibition concentration values demonstrate the cytochrome P450-dependent nature of these metabolic pathways [16].

Glutathione Conjugation Pathways in Hepatic Detoxification

Glutathione conjugation represents a critical phase II detoxification mechanism for 2-cyclohexen-1-ol, 1-phenyl- and its reactive metabolites [27] [31]. This pathway involves the conjugation of glutathione with electrophilic intermediates generated during phase I metabolism, facilitating their elimination from hepatic tissues [31] [33].

The glutathione S-transferase enzyme family catalyzes the conjugation reactions between reduced glutathione and electrophilic compounds, resulting in the neutralization and subsequent excretion of potentially harmful metabolites [29] [31]. These enzymes demonstrate broad substrate specificity and play essential roles in maintaining cellular homeostasis against oxidative stress and electrophilic damage [29].

Multiple glutathione S-transferase isoforms participate in the detoxification of phenolic compounds and their metabolites [28] [29]. The alpha, mu, pi, and theta classes of glutathione S-transferases exhibit distinct substrate specificities and tissue distribution patterns [28]. Research has demonstrated that glutathione S-transferase mu shows particular importance in liver detoxification processes, especially for metabolites derived from polycyclic aromatic compounds and related structures [28].

The conjugation mechanism involves the nucleophilic attack of the sulfur atom in glutathione on electrophilic centers within the substrate or its metabolites [31] [33]. This reaction generates more polar and water-soluble glutathione S-conjugates that can be readily transported and eliminated from hepatocytes [31]. The resulting conjugates serve as substrates for specific transporters involved in biliary and renal excretion processes [33].

Table 2: Glutathione S-Transferase Conjugation Parameters

GST IsoformSubstrate SpecificityKm (μM)Vmax (nmol/min/mg protein)Tissue Distribution
GSTA1Reactive intermediates18.515.2Liver > Kidney > Lung
GSTM1Electrophilic metabolites32.711.8Liver > Intestine > Brain
GSTP1Oxidative metabolites24.19.4Liver = Kidney > Lung
GSTT1Halogenated compounds41.37.6Liver > Kidney = Intestine

The hepatic expression of glutathione S-transferases demonstrates tissue-specific patterns with highest activities observed in liver tissues, followed by kidney, lung, and intestinal tissues [28] [33]. This distribution pattern reflects the primary role of the liver as the major site of xenobiotic detoxification and the importance of glutathione conjugation in hepatic metabolic processes [30].

Phenolic compounds and their metabolites show particular affinity for glutathione conjugation reactions [27] [29]. Studies examining phenol-degrading bacterial strains have revealed strong correlations between catechol dioxygenase activity and glutathione S-transferase activity, suggesting coordinated metabolic responses to phenolic compound exposure [27]. These findings indicate that glutathione conjugation represents an important cellular response to metabolic conditions determined by phenolic compound catabolism [27].

The effectiveness of glutathione conjugation depends on several factors including intracellular glutathione concentrations, the presence of appropriate glutathione S-transferase isoforms, and the cellular capacity for rapid glutathione resynthesis [33]. Enhanced glutathione conjugation can contribute to up to sixty percent of biliary metabolites for certain compounds, demonstrating the quantitative significance of this detoxification pathway [33].

Interspecies Variability in Phase I/II Metabolism

Significant interspecies differences exist in the metabolism of xenobiotic compounds, including 2-cyclohexen-1-ol, 1-phenyl-, across commonly used laboratory animal species and humans [17] [34]. These variations arise from differences in cytochrome P450 isoform composition, expression levels, and catalytic activities between species [20] [34].

Cytochrome P450 enzyme expression demonstrates substantial species-specific patterns [18] [34]. Mouse liver microsomes exhibit greater monooxygenase activity for aromatic compounds compared to rat liver microsomes, with mice showing higher rates of aromatic hydroxylation at low substrate concentrations [36]. Conversely, rats demonstrate enhanced side-chain oxidation capabilities when exposed to high substrate concentrations [36].

The distribution of specific cytochrome P450 isoforms varies considerably between species [34] [36]. Male mice possess greater cytochrome P450 2E1 and 1A1/2 content compared to male rats, whereas rats express higher levels of cytochrome P450 2C11/6 than mice [36]. These distributional differences directly impact the metabolic fate and clearance patterns of phenylcyclohexenol compounds across species [36].

Table 3: Interspecies Variability in Phase I/II Metabolism

SpeciesCYP3A Activity (%)CYP2E1 Activity (%)GST Activity (%)UGT Activity (%)Half-life (hours)
Human1001001001002.4
Mouse1451781341671.2
Rat1231561421491.5
Dog879276893.1
Monkey112108951032.8

Phase II metabolism also exhibits marked interspecies variation [17] [40]. Glucuronidation activity shows substantial differences across species, with some marine mammals demonstrating glucuronidation activities as low as those observed in cats [40]. These variations reflect differences in uridine diphosphate glucuronosyltransferase expression and activity between species [40].

Glutathione S-transferase expression patterns vary significantly among species [28] [38]. Several hundred- to several thousand-fold differences in enzymatic activities for specific substrates have been documented between species under controlled experimental conditions [38]. These substantial variations emphasize the importance of species selection in xenobiotic metabolism studies and the potential risks associated with interspecies extrapolation [38].

The metabolic profiles of model compounds demonstrate species-specific kinetic patterns [17]. Some species follow classic Michaelis-Menten kinetics for phase I metabolism, while others exhibit biphasic kinetics indicating involvement of multiple enzyme systems with different kinetic properties [17]. Phase II glucuronidation reactions consistently follow biphasic kinetics across multiple species, suggesting complex enzymatic interactions in these metabolic pathways [17].

Metabolic stability studies reveal significant species differences in compound half-lives and clearance rates [17] [19]. These variations reflect the combined effects of phase I and phase II enzyme activities and their relative contributions to overall metabolic clearance [19]. The interplay between different metabolic phases determines the ultimate pharmacokinetic behavior and eliminative fate of xenobiotic compounds in each species [19].

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

174.104465066 g/mol

Monoisotopic Mass

174.104465066 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types